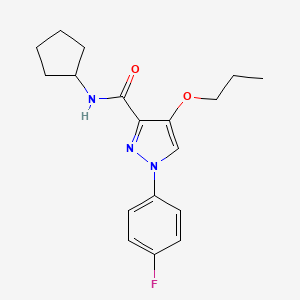

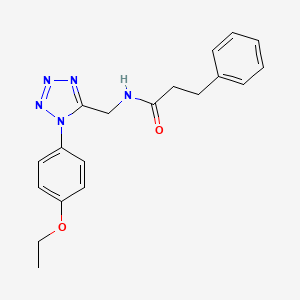

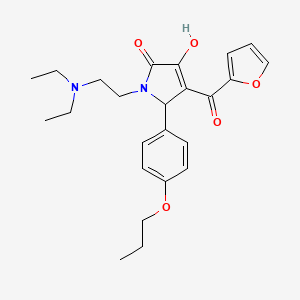

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds often begins with reactions involving specific sulfonamide precursors and various halides or alkylating agents in the presence of a solvent such as N,N-dimethylformamide (DMF) and activators like LiH. For instance, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structures of sulfonamide compounds are characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside crystallography to understand their supramolecular architecture. For example, the crystal structures of certain benzenesulfonamides reveal interactions forming two- or three-dimensional architectures, emphasizing the importance of C—H⋯πaryl and C—H⋯O interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including cyclization and isomerization, leading to the formation of compounds with significant biological activities. For example, reactions involving chloro-N-dichloroethyl amides with thiourea in the presence of sodium carbonate can lead to the synthesis of thiazole derivatives, indicating a complex reaction scheme that includes heterocyclization and aromatization (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, are critical for their formulation and delivery as therapeutic agents. For instance, modifications to the chemical structure of sulfonamide compounds, like the introduction of a difluoromethyl group, have been explored to improve water solubility and pharmacological properties (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity and interaction with biological targets, are often studied through biochemical and computational approaches. For example, some compounds have been identified as dual inhibitors of cyclooxygenases and 5-lipoxygenase, demonstrating significant anti-inflammatory activity with minimal gastrointestinal side effects (Chowdhury et al., 2009).

Scientific Research Applications

Potential in Photodynamic Therapy

A study discusses the properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, emphasizing their application in photodynamic therapy for cancer treatment. These compounds, including N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methoxy-3-methylbenzenesulfonamide, demonstrate high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Cyclooxygenase-2 (COX-2)

A 2002 study explores derivatives of benzenesulfonamide, including this compound, for their ability to inhibit COX-2. The study found that introducing a fluorine atom enhances COX-1/COX-2 selectivity, leading to the identification of potent COX-2 inhibitors for potential therapeutic use (Hashimoto et al., 2002).

Antitumor Activity

A research paper from 2002 indicates that sulfonamide-focused libraries, including compounds like this compound, have been evaluated for antitumor activity. These compounds have shown promise as cell cycle inhibitors in cancer cell lines, with some progressing to clinical trials (Owa et al., 2002).

Spectroscopic and Computational Studies

A 2018 study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide provides insights that could be relevant for understanding similar compounds like this compound. The research focuses on the structural, electronic, and spectral properties, offering valuable information for scientific applications (Murthy et al., 2018).

Anticancer Potentials of Derivatives

A 2016 study synthesizes and evaluates aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, for their anticancer effects on various cancer cell lines. These compounds, including this compound, show promising results, particularly against gastric and colorectal adenocarcinoma cells (Tsai et al., 2016).

properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S2/c1-14-12-16(6-7-17(14)25-3)27(23,24)21-13-20(10-4-5-11-20)19-9-8-18(26-19)15(2)22/h6-9,12,15,21-22H,4-5,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLSKZVUOVXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)